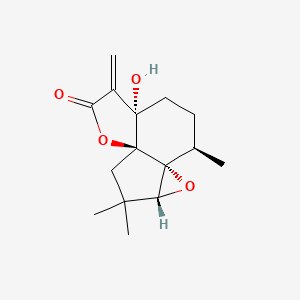

Alliacol A

Description

This compound has been reported in Mycetinis alliaceus with data available.

from Marasmius alliaceus; structure given in first source

Structure

3D Structure

Properties

CAS No. |

79232-29-4 |

|---|---|

Molecular Formula |

C15H20O4 |

Molecular Weight |

264.32 g/mol |

IUPAC Name |

(1S,5S,8R,9R,11R)-5-hydroxy-8,12,12-trimethyl-4-methylidene-2,10-dioxatetracyclo[7.4.0.01,5.09,11]tridecan-3-one |

InChI |

InChI=1S/C15H20O4/c1-8-5-6-13(17)9(2)10(16)18-14(13)7-12(3,4)11-15(8,14)19-11/h8,11,17H,2,5-7H2,1,3-4H3/t8-,11-,13+,14+,15-/m1/s1 |

InChI Key |

VLJBPLOIFLPLAP-AUCBNHOYSA-N |

Isomeric SMILES |

C[C@@H]1CC[C@@]2(C(=C)C(=O)O[C@]23[C@]14[C@H](O4)C(C3)(C)C)O |

Canonical SMILES |

CC1CCC2(C(=C)C(=O)OC23C14C(O4)C(C3)(C)C)O |

Other CAS No. |

79232-29-4 |

Synonyms |

alliacol A |

Origin of Product |

United States |

Foundational & Exploratory

Alliacol A: A Technical Guide to its Natural Source and Isolation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alliacol A is a sesquiterpenoid natural product that has garnered interest for its cytotoxic properties. This technical guide provides an in-depth overview of its natural source, detailed isolation protocols, and biological activities, with a focus on presenting quantitative data and experimental methodologies for the research and drug development community.

Natural Source

This compound is a secondary metabolite produced by the fungus Marasmius alliaceus, a member of the order Agaricales. This fungus is commonly known as the garlic parachute mushroom due to its distinct garlic-like odor. The production of this compound is typically achieved through fermentation of the fungal mycelium.

Isolation and Purification

The isolation of this compound from the fermentation broth of Marasmius alliaceus involves a multi-step process encompassing extraction and chromatography. The following protocol is based on the original work by Anke et al. (1981) and subsequent methodologies for the purification of fungal secondary metabolites.

Experimental Protocols

1. Fermentation:

-

Organism: Marasmius alliaceus

-

Culture Medium: A suitable liquid medium containing a carbon source (e.g., glucose), a nitrogen source (e.g., peptone, yeast extract), and essential minerals.

-

Fermentation Conditions: The fungus is cultured in submerged fermentation for a period of 7 to 14 days at a controlled temperature (typically 24-28 °C) with agitation to ensure proper aeration and nutrient distribution.

2. Extraction:

-

The fermentation broth is separated from the mycelial mass by filtration.

-

The filtrate is then extracted with an organic solvent, such as ethyl acetate, to partition the secondary metabolites, including this compound, into the organic phase.

-

The organic extract is concentrated under reduced pressure to yield a crude extract.

3. Chromatographic Purification:

-

Silica Gel Chromatography: The crude extract is subjected to column chromatography on silica gel. A gradient elution system, starting with a non-polar solvent (e.g., n-hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate), is employed to separate the components of the extract.

-

Further Purification: Fractions containing this compound, as identified by thin-layer chromatography (TLC), are pooled and may require further purification steps, such as preparative TLC or high-performance liquid chromatography (HPLC), to obtain the pure compound.

The general workflow for the isolation of this compound can be visualized as follows:

Physicochemical and Spectroscopic Data

The following table summarizes the key physicochemical and spectroscopic data for this compound, essential for its characterization.

| Property | Data |

| Molecular Formula | C₁₅H₂₀O₄ |

| Molecular Weight | 264.32 g/mol |

| Appearance | Crystalline solid |

| ¹H NMR (CDCl₃, δ ppm) | Characteristic signals for a sesquiterpenoid lactone, including methyl groups, olefinic protons, and protons adjacent to oxygenated carbons. |

| ¹³C NMR (CDCl₃, δ ppm) | Typically shows 15 carbon signals, including carbonyl carbons of the lactone and ketone, olefinic carbons, and aliphatic carbons. |

| Mass Spectrometry | M⁺ peak corresponding to the molecular weight. |

| Infrared (IR) ν (cm⁻¹) | Absorption bands for hydroxyl, carbonyl (lactone and ketone), and carbon-carbon double bonds. |

Biological Activity and Mechanism of Action

This compound exhibits weak antibacterial and antifungal activities.[1] Its more significant biological effect is its cytotoxicity against cancer cells. The primary mechanism of this cytotoxicity is the inhibition of DNA synthesis.[1]

While the specific signaling pathway of this compound-induced cytotoxicity has not been fully elucidated, a plausible mechanism, based on its structure as a sesquiterpenoid lactone and its known effect on DNA synthesis, can be proposed. Many sesquiterpenoid lactones are known to be alkylating agents that can react with nucleophilic biomolecules, such as cysteine residues in proteins and DNA bases. This can lead to enzyme inhibition and DNA damage, ultimately triggering cell cycle arrest and apoptosis.

The proposed logical relationship for the cytotoxic action of this compound is depicted below:

References

Unraveling the Molecular Architecture of Alliacol A: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the chemical structure elucidation of Alliacol A, a sesquiterpenoid first isolated from the fungus Marasmius alliaceus. This document details the spectroscopic and synthetic data that have been pivotal in defining its complex molecular framework, offering a valuable resource for researchers in natural product chemistry, medicinal chemistry, and drug development.

Introduction

This compound is a member of the alliacane class of sesquiterpenoids, characterized by a unique 5-7-5 fused tricyclic ring system. First reported as a metabolite of the fungus Marasmius alliaceus, it has garnered scientific interest due to its biological activities, including antimicrobial and cytotoxic properties. The intricate and densely functionalized structure of this compound has also made it a challenging and attractive target for total synthesis, which has, in turn, provided ultimate proof of its structure. This guide will walk through the key experimental evidence and methodologies that were instrumental in the elucidation of its chemical structure.

Spectroscopic Data Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy has been the cornerstone in piecing together the complex carbon skeleton and stereochemistry of this compound and its synthetic intermediates. The following tables summarize key ¹H and ¹³C NMR data for a key intermediate in the asymmetric synthesis of (-)-Alliacol A, which provides a spectroscopic fingerprint of the core structure.

Table 1: ¹H NMR Spectroscopic Data for a Key Synthetic Intermediate of this compound

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 5.70 | d | 1 | H-x |

| 4.48 | t | 6 | H-y |

| 2.72 | ddd | 13.4, 4.3, 2.4 | H-z |

| 2.34 | tdd | 13.4, 4.7, 1.7 | H-a |

| 2.17 | d | 15.0 | H-b |

| 2.09 | m | H-c | |

| 2.00 | app. ddt | 13.8, 5.5, 2.4 | H-d |

| 1.89 | m | H-e | |

| 1.58 | dd | 15.0, 1.4 | H-f |

| 1.23 | s | CH₃ | |

| 1.19 | d | 6 | CH₃ |

| 1.17 | s | CH₃ | |

| Data obtained from the asymmetric synthesis of (-)-Alliacol A.[1] |

Table 2: ¹³C NMR Spectroscopic Data for a Key Synthetic Intermediate of this compound

| Chemical Shift (δ) ppm | Assignment |

| 172.5 | C=O |

| 171.9 | C=O |

| 112.4 | C |

| 97.0 | C |

| 85.2 | C |

| 67.6 | CH |

| 49.5 | C |

| 43.7 | CH |

| 36.3 | CH₂ |

| 33.3 | CH₂ |

| 32.4 | CH₂ |

| 26.6 | CH₃ |

| 25.2 | CH₃ |

| 19.0 | CH₃ |

| Data obtained from the asymmetric synthesis of (-)-Alliacol A.[1] |

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule. The IR spectrum of a synthetic precursor to this compound reveals key absorptions.

Table 3: Key IR Absorptions for a Synthetic Precursor of this compound

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| 3473 | strong, broad | O-H stretch (alcohol) |

| 2963, 2968, 2857 | strong | C-H stretch (aliphatic) |

| 1707 | strong | C=O stretch (ketone) |

| Data obtained from the asymmetric synthesis of (-)-Alliacol A.[1] |

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) has been crucial for determining the elemental composition of this compound and its derivatives, providing a precise molecular weight and formula.

Table 4: High-Resolution Mass Spectrometry Data for a Synthetic Intermediate of this compound

| Ionization Mode | m/z (measured) | Formula | m/z (calculated) |

| FAB | 223.1331 (M+H)⁺ | C₁₃H₁₉O₃ | 223.1334 |

| Data obtained from the asymmetric synthesis of (-)-Alliacol A.[1] |

Experimental Protocols

The structural elucidation of a natural product is a multi-step process involving isolation, purification, and characterization. The total synthesis of the compound then provides the ultimate confirmation of the proposed structure.

Isolation and Purification of this compound from Marasmius alliaceus

The original isolation of this compound involved the cultivation of the fungus Marasmius alliaceus in a suitable broth, followed by extraction of the fungal mycelium and fermentation broth with organic solvents. The crude extract was then subjected to a series of chromatographic separations, such as column chromatography over silica gel, to yield the pure compound. The exact details of the original isolation protocol are described in the primary literature from 1981.

Key Synthetic Strategy: Anodic Cyclization-Friedel-Crafts Alkylation

The total synthesis of this compound has been achieved by several research groups. A notable strategy, developed by Moeller and colleagues, employs an anodic cyclization-Friedel-Crafts alkylation approach to construct the core tricyclic ring system.[2][3] This elegant method involves the electrochemical oxidation of a carefully designed precursor containing a furan nucleus and a silyl enol ether. The anodic oxidation initiates a cascade of reactions that efficiently assembles the complex carbon framework of this compound.[2][3]

The general workflow for this synthetic approach is outlined below:

Caption: Synthetic workflow for the this compound core structure.

Biological Activity

This compound has been reported to exhibit both antimicrobial and cytotoxic activities. The presence of the α,β-unsaturated lactone moiety in its structure is a common feature in many biologically active natural products and is believed to be a key pharmacophore responsible for its activity, likely through covalent modification of biological nucleophiles such as cysteine residues in proteins.

Table 5: Reported Biological Activities of this compound

| Activity | Organism/Cell Line | Reported Effect |

| Antimicrobial | Various bacteria and fungi | Growth inhibition |

| Cytotoxic | Cancer cell lines | Inhibition of cell proliferation |

Quantitative data, such as Minimum Inhibitory Concentrations (MICs) for antimicrobial activity and IC₅₀ values for cytotoxicity, are crucial for evaluating the therapeutic potential of this compound. While the initial reports highlighted these activities, more detailed and broad-spectrum screening is necessary to fully characterize its biological profile.

Conclusion

The chemical structure of this compound has been unequivocally established through a combination of detailed spectroscopic analysis and the rigors of total synthesis. The unique tricyclic architecture of this sesquiterpenoid continues to inspire synthetic chemists, while its biological activity suggests potential for further investigation in the development of new therapeutic agents. This technical guide provides a consolidated overview of the foundational work that has defined our understanding of this fascinating natural product.

Signaling Pathways and Logical Relationships

At present, the specific signaling pathways that this compound may modulate to exert its cytotoxic effects have not been extensively characterized. However, based on its chemical structure and the known mechanisms of similar α,β-unsaturated lactone-containing compounds, a plausible mode of action involves the covalent adduction to and inhibition of key cellular proteins. This can lead to a cascade of downstream effects, including the induction of apoptosis.

Caption: Hypothesized signaling pathway for this compound's cytotoxicity.

References

An In-depth Technical Guide on the Biological Activity of Sesquiterpenoid Lactones

For Researchers, Scientists, and Drug Development Professionals

Sesquiterpenoid lactones (SLs) are a diverse group of naturally occurring secondary metabolites found predominantly in plants of the Asteraceae family.[1][2][3] These compounds are characterized by a 15-carbon backbone and a lactone ring, which are responsible for their wide range of biological activities.[4] The presence of an α-methylene-γ-lactone group is a key structural feature crucial for many of their biological effects, including cytotoxic, anti-inflammatory, and antimicrobial actions.[5][6][7] This technical guide provides a comprehensive overview of the biological activities of sesquiterpenoid lactones, with a focus on their anti-cancer, anti-inflammatory, neuroprotective, and antimicrobial properties. It includes quantitative data, detailed experimental protocols, and visualizations of key signaling pathways to support further research and drug development.

Anti-Cancer Activity

Sesquiterpenoid lactones have emerged as promising candidates for cancer therapy due to their ability to induce apoptosis, inhibit cell proliferation, and overcome drug resistance in various cancer cell lines.[1][5][6] Their anti-cancer effects are often attributed to their ability to modulate key signaling pathways involved in cancer progression.[1][8]

Modulation of Key Signaling Pathways

NF-κB Signaling Pathway: The transcription factor NF-κB plays a critical role in inflammation and cancer by promoting cell survival and proliferation. Sesquiterpenoid lactones, such as parthenolide and alantolactone, have been shown to inhibit the NF-κB signaling pathway.[1][8] They can prevent the degradation of IκBα, an inhibitor of NF-κB, thereby blocking the nuclear translocation of the active NF-κB dimer and subsequent transcription of target genes.[1][8] This inhibition of NF-κB activity can sensitize cancer cells to chemotherapeutic agents and induce apoptosis.[1] For instance, alantolactone has been shown to overcome imatinib resistance in chronic myeloid leukemia cells by inhibiting the NF-κB pathway.[1][8]

References

- 1. Research advances in natural sesquiterpene lactones: overcoming cancer drug resistance through modulation of key signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Unraveling Stereochemical Structure-Activity Relationships of Sesquiterpene Lactones for Inhibitory Effects on STAT3 Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Sesquiterpene Lactones from Artemisia Genus: Biological Activities and Methods of Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Sesquiterpene lactones as emerging biomolecules to cease cancer by targeting apoptosis [frontiersin.org]

- 5. benthamdirect.com [benthamdirect.com]

- 6. pharmacy.hebmu.edu.cn [pharmacy.hebmu.edu.cn]

- 7. mdpi.com [mdpi.com]

- 8. oaepublish.com [oaepublish.com]

Alliacol A: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Alliacol A, a sesquiterpene lactone isolated from the fungus Marasmius alliaceus, has demonstrated a range of biological activities, including cytotoxic and antimicrobial effects. This technical guide provides a comprehensive overview of the current understanding of this compound's mechanism of action. It consolidates available quantitative data, details relevant experimental methodologies, and visually represents the proposed molecular interactions. The central hypothesis for this compound's bioactivity lies in the reactivity of its α-methylene-γ-lactone moiety with biological nucleophiles, a characteristic feature of this class of natural products.

Core Mechanism of Action: Covalent Modification of Nucleophiles

The primary mechanism of action attributed to this compound is its ability to act as a Michael acceptor. This reactivity is conferred by the exocyclic α-methylene group conjugated to the γ-lactone ring. This electrophilic center readily reacts with nucleophilic residues, particularly the sulfhydryl (thiol) groups of cysteine residues in proteins and other small molecules like glutathione.[1]

This covalent modification of proteins can lead to a variety of cellular consequences, including enzyme inhibition, disruption of protein-protein interactions, and induction of cellular stress, ultimately culminating in cytotoxicity or inhibition of microbial growth. The reaction with cysteine has been experimentally supported, as the biological activity of this compound is significantly diminished upon the formation of a cysteine adduct.[1]

Logical Relationship: Bioactivity and Cysteine Reactivity

Caption: Covalent modification of cysteine by this compound leads to reduced bioactivity.

Quantitative Biological Data

The available quantitative data on the biological activity of this compound is summarized below.

| Biological Activity | Test System | Concentration/Dosage | Observed Effect | Reference |

| Cytotoxicity | Ehrlich Carcinoma Ascites Cells | 2 - 5 µg/mL | Strong inhibition of DNA synthesis | [1] |

| Antibacterial Activity | Not Specified | Weak | Inhibition of bacterial growth | [1] |

| Antifungal Activity | Not Specified | Weak | Inhibition of fungal growth | [1] |

Experimental Protocols

While detailed, step-by-step protocols from the original studies are not fully available in the public domain, the following outlines the general methodologies likely employed for the key experiments.

Cytotoxicity and DNA Synthesis Inhibition Assay

-

Cell Line: Ehrlich carcinoma ascites cells.

-

Methodology:

-

Ehrlich carcinoma ascites cells would be harvested and cultured in a suitable medium.

-

The cells would be treated with varying concentrations of this compound (e.g., in the range of 1-10 µg/mL). A vehicle control (e.g., DMSO) would be included.

-

To measure DNA synthesis, a radiolabeled nucleoside, typically tritiated thymidine ([³H]-thymidine), would be added to the cell cultures for a defined period.

-

During this incubation, the radiolabeled thymidine is incorporated into newly synthesized DNA.

-

Following incubation, the cells are harvested, and the DNA is precipitated, typically using trichloroacetic acid (TCA).

-

The amount of incorporated radioactivity in the precipitated DNA is quantified using a scintillation counter.

-

The level of radioactivity in this compound-treated cells is compared to the control to determine the percentage of inhibition of DNA synthesis.

-

Experimental Workflow: DNA Synthesis Inhibition Assay

Caption: Workflow for assessing DNA synthesis inhibition by this compound.

Antimicrobial Activity Assays (General Protocol)

-

Methodology (Broth Microdilution):

-

A two-fold serial dilution of this compound would be prepared in a liquid growth medium in a 96-well microtiter plate.

-

Each well would be inoculated with a standardized suspension of the test bacterium or fungus.

-

The plates would be incubated under appropriate conditions (temperature, time) for microbial growth.

-

The minimum inhibitory concentration (MIC) would be determined as the lowest concentration of this compound that completely inhibits visible microbial growth.

-

Signaling Pathways

Currently, there is no specific information in the scientific literature detailing the direct effects of this compound on specific signaling pathways. However, based on its mechanism of action as a Michael acceptor, it is plausible that this compound could modulate various signaling pathways through the alkylation of key regulatory proteins.

For instance, many critical signaling proteins, including kinases, phosphatases, and transcription factors, contain reactive cysteine residues in their catalytic or regulatory domains. Covalent modification of these residues by this compound could lead to either activation or inhibition of these pathways. Potential, though unconfirmed, pathways that could be affected include:

-

NF-κB Signaling: The p50 and p65 subunits of NF-κB contain cysteine residues that are critical for their DNA binding activity. Alkylation of these residues could inhibit NF-κB activation, leading to anti-inflammatory effects.

-

MAPK Signaling: Components of the MAPK pathways (e.g., ASK1) are known to be regulated by their redox state and are susceptible to modification by electrophiles.

-

Keap1-Nrf2 Pathway: The Keap1 protein is rich in reactive cysteine residues and is a key sensor of electrophilic stress. Modification of Keap1 by this compound could lead to the activation of the Nrf2 transcription factor and the upregulation of antioxidant and cytoprotective genes.

Further research is required to elucidate the specific signaling pathways modulated by this compound.

Conclusion and Future Directions

This compound's biological activity is primarily attributed to the reactivity of its α-methylene-γ-lactone moiety, leading to the covalent modification of cellular nucleophiles. While its cytotoxic effects, particularly the inhibition of DNA synthesis, have been noted, a detailed understanding of its molecular targets and the specific signaling pathways it modulates remains to be fully elucidated.

Future research should focus on:

-

Target Identification: Utilizing proteomics-based approaches to identify the specific protein targets of this compound.

-

Signaling Pathway Analysis: Investigating the effects of this compound on key cellular signaling pathways, such as those involved in inflammation, apoptosis, and oxidative stress.

-

Quantitative Structure-Activity Relationship (QSAR) Studies: Synthesizing and testing analogs of this compound to understand the structural requirements for its biological activity.

A more in-depth understanding of this compound's mechanism of action will be crucial for evaluating its potential as a therapeutic agent.

References

Alliacol A as a Michael Acceptor: A Technical Guide for Drug Development Professionals

Executive Summary

Alliacol A, a sesquiterpenoid lactone isolated from the fungus Marasmius alliaceus, has demonstrated cytotoxic and antimicrobial properties. Its chemical structure features an α-methylene-γ-lactone moiety, a well-characterized Michael acceptor. This reactive group is capable of forming covalent adducts with nucleophilic residues in biological macromolecules, most notably the thiol group of cysteine residues in proteins. This reactivity is believed to be the primary mechanism underpinning its biological activity. While direct quantitative data on the Michael acceptor reactivity and specific cellular targets of this compound are not extensively available in public literature, this guide synthesizes the existing knowledge on this compound and related α,β-unsaturated carbonyl compounds to provide a comprehensive technical overview for researchers, scientists, and drug development professionals. This document outlines its potential mechanisms of action, details relevant experimental protocols for its investigation, and presents its known biological effects.

Introduction: The Chemical Reactivity of this compound

This compound belongs to the class of sesquiterpenoid lactones, natural products known for their diverse and potent biological activities. A key structural feature of this compound is the exocyclic α-methylene group conjugated to a γ-lactone ring. This α,β-unsaturated carbonyl system functions as a Michael acceptor, making it susceptible to nucleophilic attack.[1]

Under physiological conditions, the most prominent nucleophiles available for such reactions are the sulfhydryl groups of cysteine residues within proteins and in the antioxidant tripeptide glutathione (GSH). The reaction proceeds via a Michael-type addition, where the nucleophile attacks the β-carbon of the α,β-unsaturated system, leading to the formation of a stable covalent bond. This irreversible alkylation of protein thiols can lead to the inhibition of enzyme activity, disruption of protein-protein interactions, and modulation of signaling pathways.

It has been reported that both this compound and its congener Alliacol B react with cysteine to form adducts, which results in a significant reduction of their biological activities.[2] This observation strongly supports the hypothesis that the Michael acceptor characteristic of this compound is central to its mechanism of action.

Quantitative Data on Biological Activity

Table 1: Biological Activity of this compound

| Biological Effect | Cell Line/Organism | Concentration | Reference |

| Inhibition of DNA synthesis | Ehrlich carcinoma (ascitic form) | 2 - 5 µg/mL | [2] |

| Cytotoxicity | Ehrlich carcinoma (ascitic form) | 2 - 5 µg/mL | [2] |

| Antimicrobial Activity | Bacillus subtilis | Not specified | [2] |

| Antifungal Activity | Nematospora coryli | Not specified | [2] |

Note: The original literature provides a concentration range for the inhibition of DNA synthesis and cytotoxicity. Further dose-response studies are required to determine precise IC50 values.

Postulated Mechanisms of Action

Based on the known reactivity of α-methylene-γ-lactones, several mechanisms of action can be postulated for this compound.

Inhibition of DNA Synthesis

This compound has been shown to strongly inhibit DNA synthesis in Ehrlich carcinoma cells at concentrations of 2-5 µg/mL.[2] The precise molecular mechanism for this inhibition by this compound has not been elucidated. However, studies on other sesquiterpenoid lactones, such as helenalin, suggest that this effect may be due to the inhibition of key enzymes involved in nucleotide metabolism and DNA replication.[3] Potential targets include enzymes with critical cysteine residues in their active sites, such as IMP dehydrogenase and the ribonucleotide reductase complex.[3] Alkylation of these enzymes by this compound would disrupt the synthesis of deoxynucleotide triphosphates (dNTPs), the building blocks of DNA, thereby halting DNA replication and cell proliferation.

Figure 1: Postulated mechanism of DNA synthesis inhibition by this compound.

Modulation of Inflammatory Signaling Pathways

A well-established mechanism of action for many sesquiterpenoid lactones containing an α-methylene-γ-lactone moiety is the inhibition of the pro-inflammatory transcription factor, Nuclear Factor-kappa B (NF-κB).[1][4][5] The NF-κB signaling pathway plays a critical role in immunity, inflammation, and cell survival.

The canonical NF-κB pathway is held in an inactive state in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by various signals, the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent proteasomal degradation. This releases the NF-κB dimer (typically p50/p65), which then translocates to the nucleus to activate the transcription of target genes.

It is proposed that α-methylene-γ-lactones, and therefore likely this compound, can directly alkylate a critical cysteine residue (Cys38) in the p65 subunit of NF-κB.[1] This covalent modification prevents NF-κB from binding to its DNA consensus sequence, thereby inhibiting the transcription of pro-inflammatory and pro-survival genes.

Figure 2: Proposed inhibition of the NF-κB signaling pathway by this compound.

Experimental Protocols

To further characterize the activity of this compound as a Michael acceptor and elucidate its precise mechanisms of action, a series of in vitro experiments are recommended.

Quantification of Michael Acceptor Reactivity

Objective: To determine the rate of adduct formation between this compound and a model thiol-containing compound, such as N-acetyl-L-cysteine.

Protocol:

-

Reagents and Materials:

-

This compound (of known purity)

-

N-acetyl-L-cysteine

-

Phosphate-buffered saline (PBS), pH 7.4

-

Acetonitrile (ACN)

-

Formic acid

-

High-performance liquid chromatography (HPLC) system with a C18 column and a UV or mass spectrometry (MS) detector.

-

-

Procedure:

-

Prepare stock solutions of this compound and N-acetyl-L-cysteine in an appropriate solvent (e.g., DMSO or ethanol).

-

In a reaction vessel, combine this compound and a molar excess of N-acetyl-L-cysteine in PBS at a controlled temperature (e.g., 37°C).

-

At various time points (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture.

-

Immediately quench the reaction by adding an excess of a strong acid (e.g., trifluoroacetic acid) or by rapid dilution in a cold mobile phase.

-

Analyze the samples by HPLC-UV/MS to monitor the disappearance of the this compound peak and the appearance of the this compound-cysteine adduct peak.

-

Calculate the second-order rate constant for the reaction.

-

Cytotoxicity Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against various cancer cell lines.

Protocol (using the MTT assay as an example):

-

Reagents and Materials:

-

Cancer cell lines of interest (e.g., MCF-7, A549, HCT116)

-

Complete cell culture medium

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

96-well microplates

-

Microplate reader.

-

-

Procedure:

-

Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in complete culture medium.

-

Remove the old medium from the cells and add the medium containing different concentrations of this compound. Include vehicle control (e.g., DMSO) and untreated control wells.

-

Incubate the cells for a specified period (e.g., 48 or 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

-

Add the solubilization buffer to dissolve the formazan crystals.

-

Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability for each concentration and determine the IC50 value using a dose-response curve.

-

DNA Synthesis Inhibition Assay

Objective: To confirm and quantify the inhibitory effect of this compound on DNA synthesis.

Protocol (using EdU incorporation as an example):

-

Reagents and Materials:

-

Proliferating cells

-

Complete cell culture medium

-

This compound

-

5-ethynyl-2'-deoxyuridine (EdU)

-

Click-iT® EdU Alexa Fluor® Imaging Kit (or similar)

-

Fluorescence microscope or flow cytometer.

-

-

Procedure:

-

Treat the cells with various concentrations of this compound for a desired period.

-

Add EdU to the cell culture medium and incubate for a short period (e.g., 1-2 hours) to allow its incorporation into newly synthesized DNA.

-

Fix and permeabilize the cells according to the kit manufacturer's instructions.

-

Perform the click reaction by adding the Alexa Fluor® azide to label the incorporated EdU.

-

Wash the cells and visualize the fluorescently labeled cells using a fluorescence microscope or quantify the percentage of EdU-positive cells by flow cytometry.

-

NF-κB Activity Assay

Objective: To determine if this compound inhibits the DNA binding activity of NF-κB.

Protocol (using Electrophoretic Mobility Shift Assay - EMSA):

-

Reagents and Materials:

-

Cells that can be stimulated to activate NF-κB (e.g., HeLa, THP-1)

-

This compound

-

NF-κB-inducing agent (e.g., TNF-α)

-

Nuclear extraction kit

-

Biotin-labeled DNA probe containing the NF-κB consensus binding site

-

Poly(dI-dC)

-

EMSA buffer

-

Native polyacrylamide gel

-

Chemiluminescent nucleic acid detection module.

-

-

Procedure:

-

Pre-treat the cells with this compound for a specified time.

-

Stimulate the cells with TNF-α to induce NF-κB activation.

-

Isolate the nuclear extracts.

-

Incubate the nuclear extracts with the biotin-labeled NF-κB probe in the presence of poly(dI-dC) to block non-specific binding.

-

Separate the protein-DNA complexes on a native polyacrylamide gel.

-

Transfer the complexes to a nylon membrane.

-

Detect the biotin-labeled probe using a streptavidin-HRP conjugate and a chemiluminescent substrate.

-

Visualize the bands on an X-ray film or with a digital imager. A decrease in the intensity of the shifted band in the this compound-treated samples would indicate inhibition of NF-κB DNA binding.

-

Future Directions and Drug Development Implications

The characterization of this compound as a Michael acceptor provides a strong rationale for its observed biological activities. However, to advance its potential as a therapeutic agent, several key areas require further investigation:

-

Target Identification: Proteomic approaches, such as activity-based protein profiling (ABPP), could be employed to identify the specific cellular protein targets of this compound. This would involve synthesizing a tagged version of this compound to capture and identify its binding partners.

-

Selectivity Profiling: It is crucial to determine the selectivity of this compound for its targets. Assessing its reactivity with a broad panel of proteins and its off-target effects will be essential for predicting potential toxicities.

-

Structure-Activity Relationship (SAR) Studies: Synthesis of this compound analogs with modifications to the α-methylene-γ-lactone moiety and other parts of the molecule would help to establish a clear SAR. This could lead to the design of more potent and selective inhibitors.

-

In Vivo Efficacy and Toxicology: Preclinical studies in animal models are necessary to evaluate the in vivo efficacy, pharmacokinetics, and safety profile of this compound.

Conclusion

This compound is a promising natural product with cytotoxic and antimicrobial properties. Its α-methylene-γ-lactone moiety strongly suggests that its mechanism of action is based on its reactivity as a Michael acceptor, leading to the covalent modification of key cellular proteins. While direct and detailed experimental data on this compound is currently limited, the established knowledge of related sesquiterpenoid lactones provides a solid foundation for its further investigation. The experimental protocols outlined in this guide offer a roadmap for elucidating its precise molecular targets and mechanisms of action, which is a critical step in evaluating its potential for drug development.

References

- 1. Inhibition of transcription factor NF-kappaB by sesquiterpene lactones: a proposed molecular mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Inhibition of nucleic acid synthesis in P-388 lymphocytic leukemia cells in culture by sesquiterpene lactones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Natural and synthetic α,β-unsaturated carbonyls for NF-κB inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Alliacol A and the Inhibition of DNA Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Alliacol A, a sesquiterpene lactone isolated from the fungus Marasmius alliaceus, has demonstrated potent biological activities, including the strong inhibition of DNA synthesis. This technical guide provides an in-depth exploration of the putative molecular mechanisms underlying this inhibition. Drawing from research on this compound and the broader class of sesquiterpene lactones, this document outlines the probable signaling pathways, potential molecular targets, and the biochemical basis for its cytotoxic effects. Detailed experimental methodologies and quantitative data from related compounds are presented to facilitate further research and drug development efforts.

Introduction

This compound is a member of the sesquiterpene lactone family, a diverse group of natural products known for their wide range of biological activities. An early but pivotal observation noted that this compound and its congener Alliacol B strongly inhibit DNA synthesis in Ehrlich ascites carcinoma cells at concentrations of 2-5 µg/mL. A key characteristic of this compound is its reactivity with cysteine, forming adducts with significantly reduced biological activity. This suggests that its mechanism of action likely involves the alkylation of sulfhydryl groups in proteins, a hallmark of many biologically active sesquiterpene lactones which act as Michael acceptors. This guide synthesizes the available information to present a cohesive, albeit putative, model of the this compound DNA synthesis inhibition pathway.

Proposed Mechanism of Action of this compound

The central hypothesis for this compound's mechanism of action is its function as a Michael acceptor, enabling it to form covalent bonds with nucleophilic residues, particularly the cysteine sulfhydryl groups, on key cellular proteins. This interaction can lead to the inhibition of enzymes critical for DNA synthesis and cell proliferation.

Diagram: Proposed Mechanism of Action of this compound

Caption: Proposed Michael addition reaction of this compound with a target protein.

Putative Signaling Pathways for DNA Synthesis Inhibition

Based on studies of related sesquiterpene lactones, this compound likely inhibits DNA synthesis through a multi-pronged attack on the cellular machinery. The primary pathways are hypothesized to be the direct inhibition of DNA replication enzymes and the disruption of nucleotide metabolism.

Direct Inhibition of DNA Replication Machinery

Sesquiterpene lactones have been shown to directly inhibit the activity of DNA polymerases, particularly DNA polymerase alpha, which is crucial for the initiation of DNA replication.[1] This inhibition is likely due to the alkylation of cysteine residues within the enzyme, leading to a conformational change and loss of function.

Disruption of Deoxyribonucleotide (dNTP) Synthesis

The synthesis of dNTPs, the building blocks of DNA, is a critical prerequisite for DNA replication. Sesquiterpene lactones can disrupt this process by targeting key enzymes:

-

Ribonucleotide Reductase (RNR) Complex: This complex catalyzes the conversion of ribonucleotides to deoxyribonucleotides. The activity of the RNR complex is dependent on the hydrogen donor system involving thioredoxin and glutaredoxin, both of which are rich in cysteine residues and are susceptible to alkylation by Michael acceptors.[1]

-

IMP Dehydrogenase (IMPDH): This enzyme is a key player in the de novo synthesis of purines. Its inhibition would lead to a depletion of the dGTP and dATP pools, thereby stalling DNA synthesis.[1]

Diagram: Putative Pathways of this compound-Induced DNA Synthesis Inhibition

Caption: Putative multi-target inhibition of DNA synthesis by this compound.

Quantitative Data on Sesquiterpene Lactone Activity

| Compound | Target/Assay | Cell Line | IC50 / Effective Concentration | Reference |

| This compound | DNA Synthesis Inhibition | Ehrlich Ascites Carcinoma | 2-5 µg/mL | (Older cited literature) |

| Helenalin | DNA Synthesis | P-388 Lymphocytic Leukemia | ~1 µM | [1] |

| Helenalin | IMP Dehydrogenase | P-388 Lymphocytic Leukemia | ~5 µM | [1] |

| Helenalin | DNA Polymerase α (partially purified) | P-388 Lymphocytic Leukemia | ~10 µM | [1] |

| Bis(helenalinyl) malonate | DNA Synthesis | P-388 Lymphocytic Leukemia | ~0.5 µM | [1] |

| Bis(helenalinyl) malonate | IMP Dehydrogenase | P-388 Lymphocytic Leukemia | ~2 µM | [1] |

Experimental Protocols

The following are generalized protocols for key experiments relevant to studying the DNA synthesis inhibition pathway of compounds like this compound.

DNA Synthesis Inhibition Assay (e.g., [³H]-Thymidine Incorporation)

-

Cell Culture: Culture Ehrlich ascites carcinoma cells (or other relevant cancer cell lines) in appropriate media and conditions.

-

Treatment: Seed cells in 96-well plates and treat with varying concentrations of this compound for a predetermined time (e.g., 24 hours).

-

Radiolabeling: Add [³H]-thymidine to each well and incubate for a further 4-6 hours to allow for incorporation into newly synthesized DNA.

-

Harvesting: Harvest the cells onto glass fiber filters and wash to remove unincorporated [³H]-thymidine.

-

Scintillation Counting: Measure the radioactivity of the filters using a scintillation counter.

-

Data Analysis: Express the results as a percentage of the control (untreated cells) and calculate the IC50 value.

Diagram: Workflow for [³H]-Thymidine Incorporation Assay

Caption: Experimental workflow for assessing DNA synthesis inhibition.

In Vitro Enzyme Inhibition Assays

-

DNA Polymerase Assay:

-

Use a commercially available DNA polymerase alpha assay kit or purified enzyme.

-

Incubate the enzyme with a suitable DNA template/primer and dNTPs (one of which is labeled, e.g., [³H]-dCTP).

-

Add varying concentrations of this compound to the reaction mixture.

-

Measure the incorporation of the labeled dNTP into the DNA strand.

-

Calculate the inhibitory activity and IC50 value.

-

-

Ribonucleotide Reductase Assay:

-

Use a cell-free extract or purified RNR enzyme.

-

Provide the necessary substrates (e.g., CDP) and cofactors (e.g., DTT to mimic the thioredoxin system).

-

Incubate with different concentrations of this compound.

-

Measure the formation of the deoxyribonucleotide product (dCDP) using HPLC or other analytical methods.

-

Determine the IC50 of this compound for RNR inhibition.

-

Conclusion and Future Directions

The available evidence strongly suggests that this compound inhibits DNA synthesis through the covalent modification of key enzymes involved in DNA replication and nucleotide metabolism. Its character as a Michael acceptor, coupled with the known sensitivity of enzymes like DNA polymerase alpha and ribonucleotide reductase to alkylating agents, provides a solid foundation for this hypothesis.

Future research should focus on definitively identifying the specific molecular targets of this compound. This would involve:

-

Proteomic approaches to identify this compound-protein adducts in treated cells.

-

In vitro enzymatic assays with purified enzymes to confirm direct inhibition and determine kinetic parameters.

-

Structural biology studies to elucidate the binding mode of this compound to its target proteins.

A thorough understanding of the DNA synthesis inhibition pathway of this compound will be instrumental in evaluating its potential as a lead compound for the development of novel anticancer therapeutics.

References

Alliacol A: A Sesquiterpene Lactone with Underexplored Biological Potential

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide addresses the biological properties of Alliacol A, a sesquiterpene lactone. Despite significant interest in its complex chemical synthesis, a comprehensive review of publicly available scientific literature reveals a notable scarcity of in-depth studies on its specific biological activities and mechanisms of action. While the broader class of sesquiterpene lactones is well-recognized for a diverse range of pharmacological effects, including anti-inflammatory, anticancer, and antimicrobial properties, specific quantitative data and detailed experimental protocols for this compound remain largely unpublished.

General Biological Context: Sesquiterpene Lactones

This compound belongs to the extensive family of sesquiterpene lactones, natural products that are renowned for their biological activities.[1] This class of compounds is known to exhibit a variety of effects, such as:

-

Anti-inflammatory activity

-

Cytotoxic (anticancer) activity

-

Antimicrobial activity

The biological effects of sesquiterpene lactones are often attributed to their chemical structure, which can interact with biological molecules and modulate cellular pathways. However, it is crucial to note that the specific activities and potencies can vary significantly between individual compounds within this class.

Current State of Knowledge on this compound

The primary focus of the available research on this compound has been its total synthesis, with several publications detailing complex synthetic routes, including those involving anodic cyclization reactions.[1][2][3] These studies are pivotal from a chemical perspective but do not provide data on the compound's biological properties.

Data Presentation:

Due to the absence of specific quantitative data for this compound in the reviewed literature, a table summarizing its biological properties cannot be constructed. There are no reported IC50 values for cytotoxic or anti-inflammatory activity, nor are there Minimum Inhibitory Concentration (MIC) values for antimicrobial effects.

Experimental Protocols:

Detailed methodologies for key experiments specifically evaluating the biological properties of this compound are not available in the public domain.

Signaling Pathways and Experimental Workflows:

As there is no published research on the mechanisms of action or specific biological assays performed on this compound, the creation of signaling pathway diagrams or experimental workflow visualizations would be speculative and is therefore not included.

Future Directions and Opportunities

The lack of extensive biological data for this compound presents a clear opportunity for future research. Given the established pharmacological potential of sesquiterpene lactones, a systematic investigation into the biological properties of this compound is warranted.

Recommendations for Future Research:

-

In vitro screening: A comprehensive screening of this compound against a panel of cancer cell lines to determine its cytotoxic potential and selectivity.

-

Anti-inflammatory assays: Evaluation of its ability to inhibit key inflammatory mediators and pathways in relevant cell-based and biochemical assays.

-

Antimicrobial testing: Assessment of its activity against a broad spectrum of pathogenic bacteria and fungi.

-

Mechanism of action studies: Should any significant activity be identified, subsequent studies should focus on elucidating the underlying molecular mechanisms and identifying potential cellular targets.

References

Alliacol A: A Technical Guide to Its Physicochemical Properties and Biological Interactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alliacol A is a sesquiterpenoid metabolite isolated from the fungus Marasmius alliaceus. As a member of the alliacolide class of natural products, it has garnered interest for its biological activities, including its antibiotic and cytotoxic properties. This technical guide provides a comprehensive overview of the physicochemical properties of this compound, details established experimental protocols for their determination, and explores its interaction with cellular signaling pathways. All quantitative data are presented in structured tables for clarity and comparative analysis.

Physicochemical Properties

The fundamental physicochemical characteristics of this compound are summarized below. While a specific melting point has not been reported in the reviewed literature, other key properties have been determined.

Table 1: General Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₅H₂₀O₄ | [1] |

| Molecular Weight | 264.32 g/mol | [1] |

| Melting Point | Not reported in the available literature. | |

| Appearance | Crystalline solid (based on related compounds) | [2] |

Solubility Profile

Table 2: Predicted Solubility of this compound

| Solvent | Predicted Solubility | Rationale |

| Water | Low | Sesquiterpene lactones are generally characterized by low water solubility.[3] |

| Methanol | Soluble | Polar organic solvent, generally suitable for dissolving sesquiterpenoids. |

| Ethanol | Soluble | Polar organic solvent, similar to methanol. |

| Dimethyl Sulfoxide (DMSO) | Soluble | Aprotic polar solvent with high solubilizing power for organic molecules. |

| Chloroform | Soluble | Non-polar organic solvent, effective for many lipids and terpenes. |

| Ethyl Acetate | Soluble | Moderately polar organic solvent, commonly used in the extraction of natural products. |

Spectroscopic Data

The structural elucidation of this compound has been primarily achieved through various spectroscopic techniques. The key data are presented below.

Table 3: Spectroscopic Data for this compound

| Technique | Key Data Points |

| ¹H NMR | See Table 4 for detailed assignments. |

| ¹³C NMR | See Table 5 for detailed assignments. |

| Mass Spectrometry (MS) | High-Resolution Mass Spectrometry (HRMS) data is available for related synthetic intermediates. |

| Infrared (IR) Spectroscopy | Characteristic absorption bands for functional groups are available from synthetic studies. |

Table 4: ¹H NMR Spectroscopic Data for a Synthetic Intermediate of this compound

The following data corresponds to a key intermediate in the total synthesis of this compound and is representative of the core structure.

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| 5.75 | s | 1H | |

| 3.80 | d, br | 11 | 1H |

| 2.77 | d with fine splitting | 15 | 1H |

| 2.35 | t with fine splitting | 15 | 1H |

| 2.24 | d, br | 11 | 1H |

| 2.13 | d | 15 | 1H |

| 2.04 | m | 1H | |

| 1.73 | d | 12 | 1H |

| 1.68 | d | 15 | 1H |

| 1.53 | m | 1H | |

| 1.23 | s | 6H | |

| 1.08 | d | 6 | 3H |

Table 5: ¹³C NMR Spectroscopic Data for a Synthetic Intermediate of this compound

The following data corresponds to a key intermediate in the total synthesis of this compound and is representative of the core structure.

| Chemical Shift (δ, ppm) | Assignment |

| 172.5 | C |

| 171.9 | C |

| 112.4 | C |

| 97.0 | C |

| 85.2 | CH |

| 67.6 | CH |

| 49.5 | C |

| 43.7 | CH |

| 36.3 | CH₂ |

| 33.3 | CH₂ |

| 32.4 | CH₂ |

| 26.6 | CH₃ |

| 25.2 | CH₃ |

| 19.0 | CH₃ |

Biological Activity and Signaling Pathway

This compound has been identified as an antibiotic with weak antibacterial and antifungal properties.[1] More significantly, it has been shown to inhibit DNA synthesis in Ehrlich ascites carcinoma cells, indicating potential cytotoxic and anti-cancer activity.[1]

While the precise mechanism of DNA synthesis inhibition by this compound has not been fully elucidated, many sesquiterpene lactones are known to exert their anti-inflammatory and cytotoxic effects through the inhibition of the transcription factor NF-κB.[4] It is proposed that the α-methylene-γ-lactone moiety, a common feature in sesquiterpene lactones, acts as a Michael acceptor and can alkylate cysteine residues on the p65 subunit of NF-κB.[4] This modification prevents NF-κB from binding to DNA, thereby inhibiting the transcription of genes involved in inflammation, cell survival, and proliferation.

Experimental Protocols

The following sections detail generalized protocols for the determination of the physicochemical properties of sesquiterpenoids like this compound.

Melting Point Determination

Objective: To determine the temperature range over which the solid-to-liquid phase transition occurs.

Methodology:

-

A small, finely powdered sample of the compound is packed into a capillary tube.

-

The capillary tube is placed in a melting point apparatus.

-

The sample is heated at a controlled rate.

-

The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting point range.

-

For unknown compounds, a preliminary rapid heating is often performed to determine an approximate melting point, followed by a slower, more precise measurement.

Solubility Determination

Objective: To assess the solubility of the compound in various solvents.

Methodology:

-

A small, accurately weighed amount of the compound (e.g., 1-5 mg) is placed in a vial.

-

A measured volume of the solvent (e.g., 1 mL) is added.

-

The mixture is vortexed or agitated at a constant temperature for a set period to ensure equilibrium is reached.

-

The mixture is visually inspected for the presence of undissolved solid.

-

If the solid dissolves completely, the solubility is greater than the tested concentration. If not, the mixture is filtered or centrifuged, and the concentration of the solute in the supernatant is determined using a suitable analytical method (e.g., HPLC, UV-Vis spectroscopy).

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate the carbon-hydrogen framework of the molecule.

Methodology:

-

A few milligrams of the sample are dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

The solution is transferred to an NMR tube.

-

The NMR tube is placed in the spectrometer.

-

¹H and ¹³C NMR spectra are acquired. Additional experiments such as COSY, HSQC, and HMBC can be performed to establish connectivity.

-

Chemical shifts are reported in parts per million (ppm) relative to a reference standard (e.g., tetramethylsilane, TMS).

Mass Spectrometry (MS)

Objective: To determine the molecular weight and elemental composition of the molecule.

Methodology:

-

A dilute solution of the sample is prepared in a suitable volatile solvent.

-

The solution is introduced into the mass spectrometer, typically using an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source.

-

The mass-to-charge ratio (m/z) of the resulting ions is measured.

-

High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, allowing for the determination of the molecular formula.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

-

For solid samples, a KBr pellet can be prepared by mixing a small amount of the compound with dry potassium bromide and pressing it into a thin disk. Alternatively, a thin film can be cast from a solution onto a salt plate (e.g., NaCl, KBr).

-

The sample is placed in the path of an infrared beam in an FTIR spectrometer.

-

The instrument measures the absorption of infrared radiation at different frequencies.

-

The resulting spectrum shows absorption bands corresponding to the vibrational frequencies of the functional groups in the molecule.

Conclusion

This compound presents an interesting profile as a bioactive sesquiterpenoid. This guide has consolidated the available physicochemical data and provided a framework for its experimental determination. The proposed mechanism of action through the inhibition of the NF-κB signaling pathway offers a clear direction for future research into its therapeutic potential. Further studies are warranted to precisely quantify its solubility, determine its melting point, and fully elucidate the molecular details of its interaction with cellular targets.

References

Spectroscopic Profile of Alliacol A: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alliacol A is a sesquiterpenoid natural product that has garnered interest within the scientific community. Understanding its molecular structure is fundamental for any further investigation into its biological activity and potential therapeutic applications. This technical guide provides a comprehensive overview of the spectroscopic data for (-)-Alliacol A, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy. The information herein is compiled to serve as a core reference for researchers engaged in natural product chemistry, medicinal chemistry, and drug development.

Spectroscopic Data of (-)-Alliacol A

The following tables summarize the key spectroscopic data obtained for (-)-Alliacol A. The data is extracted from the supplementary material of the total synthesis of (-)-Alliacol A by Mihelcic and Moeller.[1]

Nuclear Magnetic Resonance (NMR) Data

Table 1: 1H NMR Spectroscopic Data for (-)-Alliacol A (300MHz, CDCl3) [1]

| Chemical Shift (δ) ppm | Multiplicity & Coupling Constant (J) Hz | Integration | Assignment |

| 5.75 | s | 1H | |

| 3.80 | d brd, J = 11 | 1H | |

| 2.77 | d with fine splitting, J = 15 | 1H | |

| 2.35 | t with fine splitting, J = 15 | 1H | |

| 2.24 | d brd, J = 11 | 1H | |

| 2.13 | d, J = 15 | 1H | |

| 2.04 | m | 1H | |

| 1.73 | d, J = 12 | 1H | |

| 1.68 | d, J = 15 | 1H | |

| 1.53 | m | 1H | |

| 1.23 | s | 6H | |

| 1.08 | d, J = 6 | 3H |

Table 2: 13C NMR Spectroscopic Data for (-)-Alliacol A (75MHz, CDCl3) [1]

| Chemical Shift (δ) ppm |

| 172.5 |

| 171.9 |

| 112.4 |

| 97.0 |

| 85.2 |

| 67.6 |

| 49.5 |

| 43.7 |

| 36.3 |

| 33.3 |

| 32.4 |

| 26.6 |

| 25.2 |

| 19.0 |

Mass Spectrometry (MS) Data

Table 3: High-Resolution Mass Spectrometry (HRMS) Data for (-)-Alliacol A [1]

| Ionization Mode | m/z [M+H]+ | Calculated Formula | Calculated m/z |

| FAB | 237.1491 | C14H21O3 | 237.1491 |

Infrared (IR) Spectroscopy Data

Specific IR data for the final compound (-)-Alliacol A is not detailed in the provided reference material. However, IR spectra for related intermediates in its synthesis were recorded.[1]

Experimental Protocols

The following experimental protocols are based on the general information provided for the synthesis and characterization of (-)-Alliacol A.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Instrumentation : 1H and 13C NMR spectra were recorded on a Varian Gemini 300, Varian Mercury 300, or Varian Unity 300 spectrometer.[1]

-

Sample Preparation : Samples were dissolved in deuterochloroform (CDCl3).[1]

-

Referencing : Chemical shifts are reported in parts per million (ppm) downfield from tetramethylsilane (TMS).[1]

-

2D NMR Experiments : For 2D NMR experiments, a mixing time of 600 milliseconds was used. Typically, 2048 data points were acquired in t2 and 200–300 data points were taken in t1.[1]

-

Purity Assessment : The purity of the compounds was established as being greater than 95% using 1H NMR and 13C NMR.[1]

High-Resolution Mass Spectrometry (HRMS)

-

Instrumentation : High-resolution mass spectral data were obtained using a Kratos MS-50 spectrometer.[1]

-

Ionization Method : Fast Atom Bombardment (FAB) was used as the ionization technique.[1]

-

Acceleration Voltage : An acceleration voltage of 8 keV was applied.[1]

Infrared (IR) Spectroscopy

-

Instrumentation : Infrared spectra were obtained using a Perkin Elmer Spectrum BS FT-IR System Spectrophotometer.[1]

Workflow for Spectroscopic Analysis

As specific signaling pathways for this compound are not extensively documented, the following diagram illustrates the general workflow for the spectroscopic characterization and structural elucidation of a novel natural product like this compound.

Caption: Workflow for the isolation and structural elucidation of this compound.

References

Alliacol A: A Comprehensive Technical Review

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alliacol A is a sesquiterpenoid natural product first isolated from the fungus Marasmius alliaceus. It has garnered interest in the scientific community due to its reported biological activities, including weak antibacterial and antifungal properties, as well as its ability to inhibit DNA synthesis in cancer cells. This technical guide provides a comprehensive review of the available literature on this compound, with a focus on its biological activity, experimental protocols, and known mechanisms of action.

Chemical Structure

This compound possesses a complex, polycyclic structure with the chemical formula C15H20O4.

Biological Activity

The primary biological activities of this compound reported in the literature are its antimicrobial effects and its cytotoxicity against certain cancer cell lines, which is attributed to the inhibition of DNA synthesis.

Antimicrobial Activity

This compound has been shown to exhibit weak inhibitory activity against a range of bacteria and fungi. The minimum inhibitory concentrations (MICs) from the foundational study by Anke et al. (1981) are summarized below.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Various Bacteria

| Bacterial Species | Strain | MIC (µg/mL) |

| Bacillus brevis | ATCC 9999 | 100 |

| Bacillus subtilis | ATCC 6633 | 100 |

| Acinetobacter calcoaceticus | 100 | |

| Escherichia coli | K12 | >100 |

| Salmonella typhimurium | TA 100 | >100 |

| Staphylococcus aureus | >100 |

Table 2: Minimum Inhibitory Concentration (MIC) of this compound against Various Fungi

| Fungal Species | MIC (µg/mL) |

| Aspergillus ochraceus | 100 |

| Aspergillus panamensis | 100 |

| Botrytis cinerea | 100 |

| Fusarium oxysporum | 100 |

| Mucor miehei | 100 |

| Paecilomyces variotii | 100 |

| Penicillium notatum | 100 |

| Saccharomyces cerevisiae (isocitrate-lyase-free mutant) | 100 |

| Candida albicans | >100 |

| Rhodotorula glutinis | >100 |

| Saccharomyces cerevisiae | >100 |

Cytotoxic Activity and Inhibition of Macromolecular Synthesis

This compound has demonstrated cytotoxic effects against Ehrlich ascites carcinoma cells. This cytotoxicity is primarily attributed to the inhibition of DNA synthesis. The reported concentration for significant inhibition of DNA synthesis is in the range of 2-5 µg/mL.

Table 3: Effect of this compound on Macromolecular Synthesis in Ehrlich Carcinoma Cells

| Macromolecule | IC50 (µg/mL) |

| DNA Synthesis | 2-5 |

| RNA Synthesis | >100 |

| Protein Synthesis | >100 |

Experimental Protocols

Antimicrobial Activity (MIC Determination)

The minimum inhibitory concentrations (MICs) of this compound were determined using a serial dilution assay in microtiter plates.

Protocol:

-

Preparation of Test Substance: this compound was dissolved in acetone to a stock concentration of 1 mg/mL.

-

Culture Media:

-

For bacteria: A synthetic medium containing (per liter) 1 g NH4Cl, 6 g Na2HPO4, 3 g KH2PO4, 3 g NaCl, 246 mg MgSO4·7H2O, 11 mg CaCl2, and 10 g glucose was used.

-

For fungi: A yeast extract-malt extract-glucose medium was used.

-

-

Inoculum Preparation: Bacterial and fungal strains were cultured to the logarithmic growth phase. The final cell density in the assay was adjusted to approximately 10^5 cells/mL.

-

Assay Procedure:

-

Serial twofold dilutions of the this compound stock solution were prepared in the respective culture media in 96-well microtiter plates.

-

Each well was inoculated with the prepared microbial suspension.

-

The plates were incubated at 37°C for bacteria and 28°C for fungi.

-

-

Data Analysis: The MIC was determined as the lowest concentration of this compound that completely inhibited visible growth after the incubation period.

Inhibition of Macromolecular Synthesis in Ehrlich Carcinoma Cells

The effect of this compound on DNA, RNA, and protein synthesis in Ehrlich ascites carcinoma cells was measured by the incorporation of radiolabeled precursors.

Protocol:

-

Cell Culture: Ehrlich ascites carcinoma cells were maintained in a suitable culture medium supplemented with fetal calf serum. For the assay, cells were suspended in a phosphate-buffered saline solution containing glucose.

-

Radiolabeled Precursors:

-

DNA synthesis: [¹⁴C]thymidine

-

RNA synthesis: [¹⁴C]uridine

-

Protein synthesis: [¹⁴C]leucine

-

-

Assay Procedure:

-

Cell suspensions (approximately 10^6 cells/mL) were pre-incubated with varying concentrations of this compound for 10 minutes at 37°C.

-

The respective radiolabeled precursor was added to each cell suspension.

-

The incubation was continued for a defined period (e.g., 60 minutes) at 37°C.

-

-

Measurement of Incorporation:

-

The incubation was stopped by the addition of ice-cold trichloroacetic acid (TCA).

-

The acid-precipitable material was collected by filtration onto glass fiber filters.

-

The filters were washed with TCA and ethanol.

-

The radioactivity retained on the filters was measured using a liquid scintillation counter.

-

-

Data Analysis: The results were expressed as the percentage of incorporation of the radiolabeled precursor in the presence of this compound compared to a control without the compound. The IC50 value was calculated as the concentration of this compound that caused a 50% inhibition of precursor incorporation.

Mechanism of Action and Signaling Pathways

Currently, there is a lack of detailed information in the published literature regarding the specific molecular mechanism of action of this compound and the signaling pathways it may modulate. The inhibitory effect on DNA synthesis in cancer cells suggests a potential interaction with enzymes involved in DNA replication or precursor synthesis. However, no specific molecular targets have been identified.

Experimental Workflow Diagrams

Caption: Workflow for MIC Determination of this compound.

Caption: Workflow for Macromolecular Synthesis Inhibition Assay.

Conclusion

This compound is a natural product with modest antimicrobial activity and more pronounced cytotoxic effects against Ehrlich carcinoma cells, primarily through the inhibition of DNA synthesis. The available data, largely from early studies, provides a foundational understanding of its biological profile. Further research is warranted to elucidate its specific molecular targets and to explore its potential as a lead compound in drug discovery, particularly in the area of oncology. The lack of information on its interaction with specific signaling pathways represents a significant knowledge gap and a promising avenue for future investigation.

Methodological & Application

Total Synthesis of Alliacol A: Application Notes and Protocols for Researchers

For researchers, scientists, and drug development professionals, this document provides a detailed overview and experimental protocols for the total synthesis of Alliacol A, a sesquiterpenoid natural product. The content herein is curated from key publications in the field, presenting a powerful electrochemical approach to the synthesis of this complex molecule.

This compound is a natural product that has garnered interest due to its biological activities, which include weak antibacterial and antifungal properties, as well as the inhibition of DNA synthesis in Ehrlich carcinoma cells.[1][2] Its unique tricyclic core has made it a challenging target for synthetic chemists. A notable and efficient approach to the total synthesis of this compound was developed by the Moeller group, employing a key anodic cyclization-Friedel-Crafts alkylation strategy.[3][4][5] This methodology allows for the rapid assembly of the core ring system from relatively simple starting materials.

Synthetic Strategy Overview

The retrosynthetic analysis of this compound, as devised by Moeller and coworkers, hinges on a key electrochemical oxidative cyclization. This strategy allows for the coupling of two nucleophilic centers: a furan ring and a silyl enol ether. This umpolung (polarity reversal) transformation is a powerful tool for the construction of complex molecular architectures. The overall synthetic plan involves the preparation of a linear precursor containing all the necessary carbon atoms, followed by the key electrochemical cyclization to form the tricyclic core, and subsequent functional group manipulations to afford the final natural product. Both racemic and asymmetric syntheses of this compound have been successfully achieved using this strategy.[3][4]

Quantitative Data Summary

The following table summarizes the key quantitative data for the asymmetric total synthesis of (-)-Alliacol A as reported by Moeller and coworkers.

| Step No. | Reaction | Starting Material | Product | Reagents and Conditions | Yield (%) |

| 1 | Asymmetric Michael Addition | α,β-unsaturated ketone | β-methyl ketone | Me₂Zn, Cu(OTf)₂, S-(+)-Monophos, Toluene | 92 |

| 2 | Silyl Enol Ether Formation | β-methyl ketone | Silyl enol ether | LDA, TMSCl, THF | 95 |

| 3 | Anodic Cyclization / Friedel-Crafts Alkylation | Silyl enol ether with furan side chain | Tricyclic core | RVC anode, C cathode, LiClO₄, 2,6-lutidine, MeOH/CH₂Cl₂; then p-TsOH | 88 |

| 4 | Reduction | Tricyclic ketone | Diol | DIBAL-H, CH₂Cl₂ | 98 |

| 5 | Epoxidation | Diol | Epoxide | m-CPBA, CH₂Cl₂ | 95 |

| 6 | Reductive Epoxide Opening | Epoxide | Triol | LiAlH₄, THF | 92 |

| 7 | Selective Tosylation | Triol | Monotosylate | TsCl, pyridine | 85 |

| 8 | Elimination | Monotosylate | (-)-Alliacol A | DBU, Benzene | 80 |

Key Experimental Protocols

The following are detailed methodologies for the key experiments in the total synthesis of (-)-Alliacol A.

Protocol 1: Asymmetric Michael Addition

This protocol describes the crucial step for setting the stereochemistry in the asymmetric synthesis.

Materials:

-

α,β-unsaturated ketone precursor

-

Dimethylzinc (Me₂Zn)

-

Copper(II) trifluoromethanesulfonate (Cu(OTf)₂)

-

S-(+)-Monophos ligand

-

Anhydrous Toluene

-

Standard glassware for inert atmosphere reactions

Procedure:

-

To a flame-dried round-bottom flask under an argon atmosphere, add Cu(OTf)₂ (0.05 eq) and S-(+)-Monophos (0.06 eq).

-

Add anhydrous toluene and stir the mixture until a homogeneous solution is formed.

-

Cool the solution to 0 °C and add the α,β-unsaturated ketone (1.0 eq).

-

Slowly add a solution of Me₂Zn (1.5 eq) in toluene dropwise over 30 minutes.

-

Stir the reaction mixture at 0 °C for 4 hours, monitoring the reaction progress by TLC.

-

Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired β-methyl ketone.

Protocol 2: Anodic Cyclization / Friedel-Crafts Alkylation

This protocol details the key electrochemical step for the construction of the tricyclic core of this compound.

Materials:

-

Silyl enol ether precursor with furan side chain

-

Lithium perchlorate (LiClO₄)

-

2,6-Lutidine

-

Anhydrous Methanol (MeOH)

-

Anhydrous Dichloromethane (CH₂Cl₂)

-

p-Toluenesulfonic acid (p-TsOH)

-

Reticulated vitreous carbon (RVC) anode

-

Carbon rod cathode

-

Electrolysis power supply

-

Undivided electrochemical cell

Procedure:

-

In an undivided electrochemical cell equipped with an RVC anode and a carbon rod cathode, dissolve the silyl enol ether precursor (1.0 eq), LiClO₄ (0.4 M), and 2,6-lutidine (2.0 eq) in a 1:4 mixture of anhydrous MeOH and CH₂Cl₂.

-

De-gas the solution by bubbling with argon for 15 minutes.

-

Apply a constant current of 15-20 mA to the solution.

-

Continue the electrolysis until 2.2 F/mol of charge has passed.

-

After the electrolysis is complete, add p-TsOH (1.1 eq) to the reaction mixture.

-

Stir the mixture at room temperature for 2 hours to facilitate the Friedel-Crafts alkylation and elimination of methanol.

-

Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with CH₂Cl₂ (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography on silica gel to yield the tricyclic core.

Mandatory Visualizations

Synthetic Workflow

The following diagram illustrates the overall workflow for the total synthesis of this compound.

References

- 1. file.medchemexpress.com [file.medchemexpress.com]

- 2. researchgate.net [researchgate.net]

- 3. Oxidative cyclizations: the asymmetric synthesis of (-)-alliacol A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Anodic cyclization reactions: the total synthesis of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

Application Notes and Protocols for the Electrochemical Synthesis of Alliacol A

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the electrochemical synthesis of Alliacol A, a sesquiterpenoid natural product. The key step in this synthesis is an anodic cyclization-Friedel-Crafts alkylation strategy, which allows for the rapid assembly of the core tricyclic ring system of the molecule. This electrochemical approach offers a powerful and efficient alternative to traditional synthetic methods.[1][2][3]

Introduction

This compound is a sesquiterpenoid isolated from the fungus Marasmius alliaceus. Its unique tricyclic structure and potential biological activity have made it an attractive target for total synthesis. The electrochemical method detailed here, developed by Moeller and coworkers, utilizes an anodic oxidation to initiate an intramolecular cyclization between a silyl enol ether and a furan ring.[1][2] This key step is followed by a spontaneous Friedel-Crafts alkylation to furnish the complete carbon skeleton of this compound. One of the remarkable features of this electrochemical reaction is its accessibility; it can be performed using simple and readily available equipment, including a 6 V lantern battery as the power source.[1][2]

Overall Synthetic Strategy

The synthesis begins with the preparation of a linear precursor containing both a silyl enol ether and a furan moiety. This precursor is then subjected to anodic oxidation. The electrochemical oxidation of the silyl enol ether generates a radical cation, which then undergoes an intramolecular cyclization by attacking the nucleophilic furan ring. This is followed by a Friedel-Crafts alkylation to form the tricyclic core. Subsequent chemical modifications of this core structure lead to the final natural product, this compound.[1][4]

Below is a diagram illustrating the retrosynthetic analysis of this compound.

Caption: Retrosynthetic analysis of this compound.

Experimental Protocols

This section provides a detailed protocol for the key electrochemical cyclization step in the synthesis of this compound.

Materials and Equipment:

-

Electrochemical Cell: An undivided beaker-type cell.

-

Anode: Reticulated vitreous carbon (RVC).

-

Cathode: Graphite rod.

-

Power Supply: A constant current source or a 6 V lantern battery.

-

Starting Material: The linear precursor containing the silyl enol ether and furan moieties.